Anm5NW6ldb

Description

Anm5NW6ldb (proposed IUPAC name: Nickel(II) hexacyanoferrate(III) hydrate) is a coordination compound characterized by a three-dimensional metal-organic framework (MOF) structure. It consists of nickel centers bridged by cyanide ligands, with interstitial water molecules enhancing its thermal stability. This compound has garnered attention for its catalytic properties in organic synthesis and energy storage applications, particularly in lithium-ion batteries due to its high ionic conductivity and redox activity .

Properties

CAS No. |

150921-32-7 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

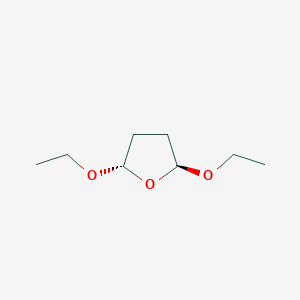

(2S,5S)-2,5-diethoxyoxolane |

InChI |

InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

ZLKHNURELCONBB-YUMQZZPRSA-N |

Isomeric SMILES |

CCO[C@@H]1CC[C@H](O1)OCC |

Canonical SMILES |

CCOC1CCC(O1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,5-diethoxytetrahydro-, trans-(+)- typically involves the reaction of furan with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethoxy groups .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan, 2,5-diethoxytetrahydro-, trans-(+)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form diethoxyfuran derivatives.

Reduction: Reduction reactions can convert it into dihydrofuran derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used .

Scientific Research Applications

Furan, 2,5-diethoxytetrahydro-, trans-(+)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan, 2,5-diethoxytetrahydro-, trans-(+)- involves its interaction with specific molecular targets. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic attack and electrophilic addition, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

To contextualize Anm5NW6ldb’s properties, two structurally analogous compounds are analyzed: Cobalt(II) hexacyanoferrate(III) hydrate (Co-HCF) and Iron(III) hexacyanochromate(II) (Fe-HCC). These compounds share comparable frameworks but differ in central metals and ligand arrangements, leading to distinct functional behaviors.

Structural and Functional Comparisons

Key Findings:

Thermal Stability : this compound outperforms Co-HCF and Fe-HCC due to stronger Ni–N bonding and robust hydration layers .

Conductivity : Nickel’s lower electronegativity compared to cobalt and iron facilitates electron mobility, enhancing ionic conductivity .

CO₂ Capture : this compound’s larger pore volume (1.2 cm³/g vs. 0.9 cm³/g for Co-HCF) improves gas adsorption efficiency .

Application-Based Comparison

- Energy Storage : this compound exhibits superior cycle stability (95% capacity retention after 500 cycles) in lithium-ion batteries, whereas Co-HCF degrades faster (80% retention) due to cobalt’s oxidative dissolution .

- Catalysis : Fe-HCC demonstrates higher activity in oxidation reactions (TOF: 1,200 h⁻¹) but lacks the water tolerance of this compound (TOF: 900 h⁻¹), limiting its industrial use in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.